
6,7-Diamino-2-methyl-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Diamino-2-methyl-benzothiazole (DMBT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzothiazole derivative that is widely used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
6,7-Diamino-2-methyl-benzothiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 6,7-Diamino-2-methyl-benzothiazole has been shown to exhibit antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential use as an antioxidant and anti-inflammatory agent. In agriculture, 6,7-Diamino-2-methyl-benzothiazole has been used as a plant growth regulator and pesticide. In material science, 6,7-Diamino-2-methyl-benzothiazole has been used as a precursor for the synthesis of various organic compounds such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 6,7-Diamino-2-methyl-benzothiazole varies depending on its application. In medicine, 6,7-Diamino-2-methyl-benzothiazole has been shown to inhibit the growth of microorganisms and cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antioxidant and anti-inflammatory properties by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. In agriculture, 6,7-Diamino-2-methyl-benzothiazole acts as a plant growth regulator by regulating the expression of genes involved in plant growth and development. It also exhibits pesticidal properties by inhibiting the growth of pests and pathogens.
Effets Biochimiques Et Physiologiques
6,7-Diamino-2-methyl-benzothiazole has been shown to have various biochemical and physiological effects depending on its concentration and application. In medicine, 6,7-Diamino-2-methyl-benzothiazole has been shown to induce DNA damage and inhibit the activity of enzymes involved in cellular metabolism. It also exhibits cytotoxicity and genotoxicity at high concentrations. In agriculture, 6,7-Diamino-2-methyl-benzothiazole has been shown to regulate the expression of genes involved in plant growth and development, leading to increased plant growth and yield. It also exhibits pesticidal properties by inhibiting the growth of pests and pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-Diamino-2-methyl-benzothiazole has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. Its wide range of applications also makes it a versatile compound for various research studies. However, 6,7-Diamino-2-methyl-benzothiazole also has limitations such as its solubility in water, which can affect its efficacy in certain applications. Its potential toxicity at high concentrations also requires careful handling and disposal.
Orientations Futures
There are several future directions for the research and development of 6,7-Diamino-2-methyl-benzothiazole. In medicine, further studies are needed to investigate its potential as an anticancer agent and to optimize its dosage and administration. In agriculture, research is needed to explore its potential as a biopesticide and to develop more efficient and sustainable methods of application. In material science, 6,7-Diamino-2-methyl-benzothiazole can be further explored for its potential use as a precursor for the synthesis of various organic compounds. Overall, 6,7-Diamino-2-methyl-benzothiazole has a promising future in various fields and its potential applications are still being explored.
Conclusion
6,7-Diamino-2-methyl-benzothiazole (6,7-Diamino-2-methyl-benzothiazole) is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and low toxicity make it a valuable compound for various research studies. Further research is needed to explore its potential applications and optimize its efficacy in various fields.
Méthodes De Synthèse
The synthesis of 6,7-Diamino-2-methyl-benzothiazole involves the reaction of o-phenylenediamine with 2-chlorobenzothiazole in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or acetic acid, and the product is obtained by filtration and recrystallization. The yield of 6,7-Diamino-2-methyl-benzothiazole can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Propriétés
Numéro CAS |
101258-10-0 |
|---|---|
Nom du produit |
6,7-Diamino-2-methyl-benzothiazole |
Formule moléculaire |
C8H9N3S |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
2-methyl-1,3-benzothiazole-6,7-diamine |
InChI |
InChI=1S/C8H9N3S/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,9-10H2,1H3 |
Clé InChI |
RBFVCKBGMGPJIT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)N)N |
SMILES canonique |
CC1=NC2=C(S1)C(=C(C=C2)N)N |
Synonymes |
6,7-Benzothiazolediamine,2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




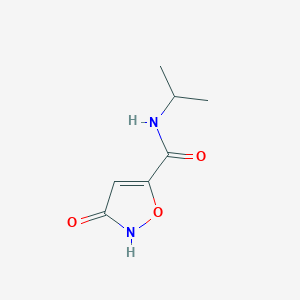
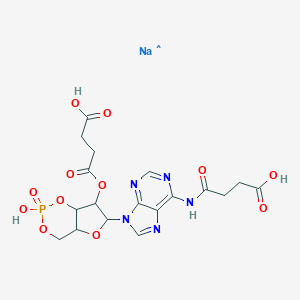
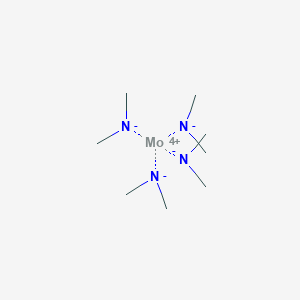
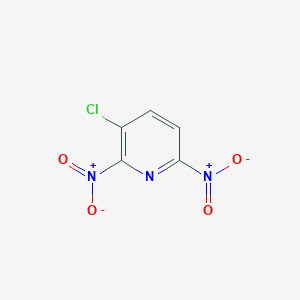
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)

![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
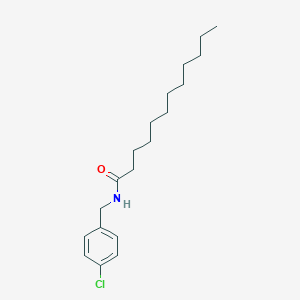

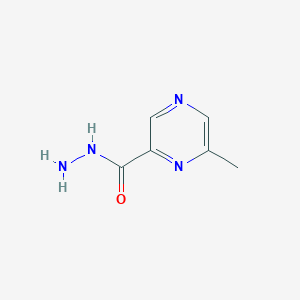
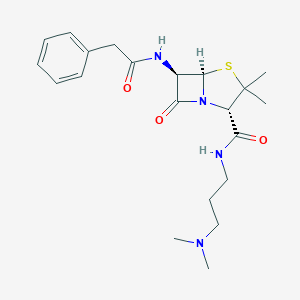

![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)